molecular formula C5H5N3O2 B1277345 2-aminopyrimidine-5-carboxylic Acid CAS No. 3167-50-8

2-aminopyrimidine-5-carboxylic Acid

Cat. No.: B1277345
CAS No.: 3167-50-8
M. Wt: 139.11 g/mol
InChI Key: CBRLWSXYXSFYSP-UHFFFAOYSA-N
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Description

2-aminopyrimidine-5-carboxylic Acid is a useful research compound. Its molecular formula is C5H5N3O2 and its molecular weight is 139.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Hydrogen Bonding and Co-Crystal Formation

2-Aminopyrimidine-5-carboxylic acid plays a significant role in the formation of co-crystals through hydrogen bonding. The co-crystal of 2-aminopyrimidine with p-phenylenediacetic acid, as studied by Chinnakali et al. (1999), demonstrates the formation of infinite hydrogen-bonded chains in the supramolecular structure, stabilized by weak C-H...O contacts (Chinnakali et al., 1999). Similarly, Lynch et al. (1998) investigated molecular adducts of 2-aminopyrimidine with various heterocyclic carboxylic acids, using X-ray powder diffraction and single-crystal X-ray diffraction methods, indicating the versatility of 2-aminopyrimidine in co-crystal formation (Lynch et al., 1998).

Novel Interactive Modes in Crystal Structures

The study of crystal structures involving this compound has revealed novel interactive modes. Lynch et al. (1997) described the unique interaction pattern in the crystal structure of the adduct with indole-2-carboxylic acid (Lynch et al., 1997). This underscores the utility of 2-aminopyrimidine in forming stable hydrogen-bonded networks with carboxylic acids.

Decarboxylative Cross-Couplings

Pham et al. (2018) explored the decarboxylative C-C cross-couplings of 2-aminopyrimidine-5-carboxylic acids, highlighting its potential in introducing diverse C5 substituents. This method is particularly notable for its efficiency and the wide range of applicable acids and coupling partners (Pham et al., 2018).

Synthesis and Application in Liquid Crystals

Mikhaleva et al. (1986) investigated the synthesis of 5-arylpyrimidine-2-carboxylic acids and their liquid-crystal characteristics. This study demonstrates the potential application of this compound derivatives in the field of liquid crystals, particularly in enhancing the nematic characteristics of certain compounds (Mikhaleva et al., 1986).

Mechanism of Action

Mode of Action

It is known that aminopyrimidines can interact with various biological targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions of 2-Aminopyrimidine-5-carboxylic Acid with its targets.

Biochemical Pathways

Pyrimidines, in general, are known to play crucial roles in nucleic acid synthesis, which is a fundamental process in all living cells

Pharmacokinetics

The compound’s pka value is predicted to be 419 , which may influence its absorption and distribution in the body. More comprehensive pharmacokinetic studies are needed to understand the bioavailability and disposition of this compound.

Result of Action

Given the compound’s structural similarity to other aminopyrimidines, it may exert effects on cellular processes such as nucleic acid synthesis

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C

Safety and Hazards

2-aminopyrimidine-5-carboxylic Acid should be handled with care. It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and ingestion and inhalation . It is also recommended to ensure adequate ventilation when handling this compound .

Future Directions

The development of new efficient antitrypanosomal compounds with less side effects is an urgent need . The emergence and spread of resistance in Plasmodium falciparum malaria to artemisinin combination therapies poses a major threat to malaria control and elimination . Therefore, the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a potential future direction .

Properties

IUPAC Name

2-aminopyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRLWSXYXSFYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427245
Record name 2-aminopyrimidine-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3167-50-8
Record name 2-Amino-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3167-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-aminopyrimidine-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminopyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Methyl 2-aminopyrimidine-5-carboxylate (300 mg, 2.0 mmol) was diluted in methanol (5 mL) containing a few drops of water. Lithium hydroxide (122 mg, 5.1 mmol) was added, and the reaction mixture was stirred at 60° C. overnight. The mixture was concentrated under reduced pressure, then diluted in water and adjusted to pH 4 with 1M HCl. 2-Aminopyrimidine-5-carboxylic acid precipitated as a white solid, which was isolated by vacuum filtration (244 mg, 90%): 1H NMR (DMSO-d6) δ: 12.73 (1H, br s), 8.63 (2H, s), 7.44 (2H, br s).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
122 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the 3D hydrogen-bonded metal-organic framework (MOF) structure formed by 2-aminopyrimidine-5-carboxylic acid, and how does it contribute to natural gas separation?

A1: Research by [] showcases the ability of this compound (Hapc) to act as a ligand in constructing a 3D porous MOF, specifically [Cu(apc)2]n (TJU-Dan-5). This unique framework is formed through a solvothermal reaction and exhibits permanent porosity. The porous structure, alongside internal polar surfaces decorated with hydrogen-bonding groups, enables selective adsorption of gases like C2H6. The MOF demonstrates a preference for C2H6 over CH4 due to a combination of C–H···π interactions and van der Waals forces between C2H6 and the MOF's pore walls []. This selective adsorption property presents a promising avenue for natural gas purification, specifically in separating C2H6 from CH4.

Q2: Beyond its use in MOFs, what other applications have been explored for this compound?

A2: While [] highlights its potential in gas separation, this compound has also been investigated for its biological activity. [] specifically focuses on its anti-sulphanilamide activity, hinting at potential applications in pharmaceutical research. Furthermore, the decarboxylative cross-coupling reactions involving this compound have been explored [], suggesting its versatility as a building block in organic synthesis.

Q3: Are there any studies on the luminescent properties of compounds derived from this compound?

A3: Yes, research indicates that coordination compounds incorporating this compound exhibit multicolor luminescence []. This property makes them potentially valuable as multicolor luminescent materials, suggesting applications in areas like display technologies and sensing.

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